Bis(pentachlorophenyl) disulfide

Beschreibung

Historical Development of Organosulfur Chemistry

The field of organosulfur chemistry traces its origins to the early investigations of sulfur-containing organic compounds in the nineteenth century, representing one of the most diverse and rapidly expanding areas of organic chemistry. The systematic study of organosulfur compounds began with the recognition that sulfur shares the chalcogen group with oxygen, selenium, and tellurium, leading researchers to expect similarities between organosulfur compounds and their carbon-oxygen counterparts. Throughout the nineteenth century, numerous discoveries laid the foundation for modern organosulfur chemistry, with scientists gradually uncovering the unique properties and reactivity patterns that distinguish sulfur-containing organic molecules from their oxygen analogs.

The development of organosulfur chemistry accelerated significantly during the twentieth century as researchers began to appreciate the vital role of sulfur in biological systems and industrial applications. Nature provided abundant examples of organosulfur compounds, with sulfur proving essential for life through its presence in amino acids such as cysteine and methionine, as well as in critical biomolecules like glutathione and various enzymes. The recognition that fossil fuels, coal, petroleum, and natural gas necessarily contain organosulfur compounds derived from ancient organisms established the field's importance in industrial chemistry, particularly in oil refineries where the removal of these compounds became a major focus.

Classical chemical analysis methods for sulfur compounds, including the Carius halogen method, provided the analytical foundation necessary for systematic study of these materials. The evolution of analytical techniques paralleled the growing understanding of organosulfur compound classification, leading to comprehensive categorization systems based on sulfur-containing functional groups arranged in decreasing order of occurrence. This historical progression established the conceptual framework within which highly substituted compounds like bis(pentachlorophenyl) disulfide could be understood and characterized.

Classification and Nomenclature of this compound

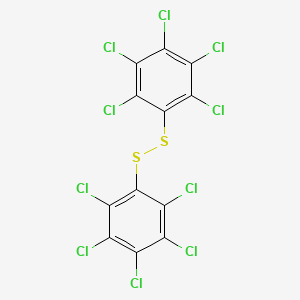

This compound belongs to the structural class of organic disulfides, characterized by the presence of a sulfur-sulfur bond connecting two organic substituents. The compound's systematic nomenclature follows established International Union of Pure and Applied Chemistry protocols, with the official name being 1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentachlorophenyl)disulfanyl]benzene. This nomenclature explicitly identifies the pentachlorinated aromatic rings and the disulfide linkage that defines the compound's core structure.

The compound exhibits several alternative nomenclature designations that reflect different naming conventions and historical usage patterns. These include "Disulfide, bis(pentachlorophenyl)," "Perchlorodiphenyl disulfide," and "1,2-bis(perchlorophenyl)disulfane". Each designation emphasizes different structural aspects of the molecule while maintaining chemical accuracy and unambiguous identification.

Within the broader classification scheme of organosulfur compounds, this compound represents a specialized subset of disulfides featuring extensive halogenation. Disulfides as a class are characterized by carbon-sulfur-sulfur-carbon connectivity, distinguishing them from other organosulfur functional groups such as thiols, sulfides, sulfoxides, and sulfones. The pentachlorinated aromatic substituents impart unique electronic and steric properties that significantly influence the compound's chemical behavior and potential applications.

Significance in Contemporary Chemical Research

The contemporary significance of this compound within chemical research stems from its unique combination of structural features and potential applications as an intermediate in organic syntheses. The compound's heavily halogenated aromatic rings provide distinctive electronic properties that influence reactivity patterns and molecular interactions, making it valuable for investigating structure-property relationships in organosulfur chemistry. Recent crystallographic investigations have revealed that the molecule adopts a specific conformation where it lies on a twofold axis, with phenyl rings twisted by 19.2 degrees and a carbon-sulfur-sulfur-carbon torsion angle of -82.8 degrees.

| Structural Parameter | Value | Method |

|---|---|---|

| Phenyl Ring Twist Angle | 19.2(1)° | X-ray Crystallography |

| Carbon-Sulfur-Sulfur-Carbon Torsion Angle | -82.8(2)° | X-ray Crystallography |

| Chlorine-Chlorine Contact Distance | 3.5-3.7 Å | Crystal Packing Analysis |

| Melting Point | 237°C | Experimental Determination |

| Predicted Boiling Point | 539.2±50.0°C | Computational Methods |

| Predicted Density | 1.95±0.1 g/cm³ | Computational Methods |

The compound's crystal packing characteristics reveal weak chlorine-chlorine contacts ranging from 3.5 to 3.7 Angstroms, which dominate the intermolecular interactions and contribute to the material's solid-state properties. These structural insights provide valuable information for understanding how extensive halogenation influences molecular geometry and crystal engineering possibilities in organosulfur systems.

Research applications of this compound extend beyond fundamental structural studies to include its utility as a synthetic intermediate with high purity specifications reaching 98 percent minimum by gas chromatography analysis. The compound's stability and well-defined reactivity patterns make it suitable for controlled synthetic transformations where predictable behavior is essential. Its role in contemporary research also encompasses investigations into halogenated organosulfur compounds as potential building blocks for materials science applications and specialized chemical transformations.

Literature Review and Research Evolution

The research evolution surrounding this compound reflects broader trends in organosulfur chemistry and the increasing sophistication of analytical techniques available to researchers. Early investigations focused primarily on synthesis and basic characterization, with limited structural information available due to analytical constraints. The development of advanced crystallographic methods enabled detailed structural determination, culminating in comprehensive studies that revealed precise molecular geometries and intermolecular interactions.

Contemporary literature demonstrates an expanding understanding of how extensive chlorination influences the properties of organosulfur compounds. Research has evolved from simple synthetic procedures to sophisticated investigations of structure-property relationships, with particular emphasis on understanding how halogen substitution patterns affect molecular conformation and reactivity. The crystallographic study reported in Acta Crystallographica Section E provided definitive structural parameters that have become reference standards for understanding similar heavily substituted disulfide systems.

The synthesis methodology for this compound has been documented through various approaches, including the reaction of hexachlorobenzene with disodium thioglycollate under reflux conditions in dimethylformamide-water mixtures. This synthetic route demonstrates the accessibility of the compound through established organic chemistry techniques, contributing to its availability for research applications. The purification procedures involving toluene extraction and recrystallization have been optimized to achieve high purity specifications necessary for research applications.

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentachlorophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl10S2/c13-1-3(15)7(19)11(8(20)4(1)16)23-24-12-9(21)5(17)2(14)6(18)10(12)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVXAQMPXJUTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SSC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176982 | |

| Record name | Disulfide, bis(pentachlorophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22441-21-0 | |

| Record name | Bis(2,3,4,5,6-pentachlorophenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22441-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(pentachlorophenyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022441210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, bis(pentachlorophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentachlorophenyl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(PENTACHLOROPHENYL) DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VS7Y53A5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Oxidation of Pentachlorophenyl Thiol

- Reaction: Pentachlorophenyl thiol is oxidized to form this compound.

- Common Oxidizing Agents:

- Hydrogen peroxide (H2O2)

- Iodine (I2)

- Other oxidants suitable for thiol oxidation

- Reaction Conditions:

- Typically carried out in the presence of a base to facilitate thiol deprotonation and promote oxidation.

- Controlled temperature and stoichiometry to maximize yield and purity.

- Mechanism: The oxidation involves the formation of thiyl radicals or sulfenyl intermediates that couple to form the disulfide bond.

Industrial Scale Production

- Scalability: Industrial methods favor oxidants that are cost-effective and amenable to large-scale processes, such as hydrogen peroxide.

- Process Control: Reaction parameters such as temperature, pH, and oxidant concentration are carefully controlled to ensure product consistency.

- Purification: The product is isolated by crystallization or filtration due to its low solubility in water.

Reaction Data and Conditions Summary

| Preparation Method | Oxidizing Agent | Reaction Medium | Temperature | Notes | Yield & Purity |

|---|---|---|---|---|---|

| Oxidation of pentachlorophenyl thiol | Hydrogen peroxide (H2O2) | Basic aqueous or organic solvent | Ambient to moderate (25–60 °C) | Common lab-scale method, mild conditions | High yield, high purity |

| Oxidation with iodine (I2) | Iodine | Organic solvent or aqueous | Room temperature | Effective for small-scale synthesis | Moderate to high yield |

| Industrial oxidation | Hydrogen peroxide or other scalable oxidants | Controlled reactors | Optimized for scale | Cost-effective, reproducible process | Consistent high purity |

Chemical and Mechanistic Insights

- The key step in the preparation is the oxidation of the thiol (-SH) group to form the disulfide (-S-S-) linkage.

- The reaction proceeds via thiyl radical intermediates, which couple to form the disulfide bond.

- The presence of multiple chlorine atoms on the phenyl rings increases the compound's stability and influences reactivity.

- The high chlorine content also affects the solubility and crystallization behavior, which is important for purification.

Comparative Analysis with Related Disulfides

| Compound | Chlorine Content | Stability | Reactivity | Common Uses |

|---|---|---|---|---|

| This compound | High (10 Cl) | Very stable | Reacts via disulfide bond cleavage | Organic synthesis, reagent |

| Bis(2,4,6-trichlorophenyl) disulfide | Moderate (6 Cl) | Stable | Similar oxidation/reduction behavior | Similar applications |

| Bis(2,4-dichlorophenyl) disulfide | Lower (4 Cl) | Less stable | More reactive | Specialized synthesis |

The high chlorine substitution in this compound imparts enhanced stability compared to other chlorinated disulfides, making it particularly valuable in demanding synthetic applications.

Research Findings and Applications

- The compound serves as a precursor to various sulfur-containing molecules and is used extensively in organic synthesis research.

- Its disulfide bond can be selectively cleaved and substituted, enabling the synthesis of diverse derivatives.

- Studies indicate potential biological activities mediated by thiyl radical intermediates formed upon bond cleavage.

- Industrial processes have optimized the oxidation step to balance cost, yield, and environmental considerations.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Pentachlorophenyl thiol + Oxidant (H2O2/I2) | Oxidation under basic or neutral conditions | Formation of this compound |

| 2 | Controlled temperature and pH | Ensures high yield and purity | Crystalline solid product isolation |

| 3 | Purification by crystallization/filtration | Removal of impurities and unreacted thiol | High purity product |

Analyse Chemischer Reaktionen

Types of Reactions: Bis(pentachlorophenyl) disulfide undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state products.

Reduction: It can be reduced back to pentachlorophenyl thiol using reducing agents such as lithium aluminum hydride.

Substitution: The disulfide bond can be cleaved and substituted with other groups under specific conditions

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles can be used to cleave and substitute the disulfide bond.

Major Products Formed:

Oxidation: Higher oxidation state sulfur compounds.

Reduction: Pentachlorophenyl thiol.

Substitution: Substituted phenyl disulfides.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Bis(pentachlorophenyl) disulfide serves as a crucial reagent in organic synthesis. It is utilized in:

- Cross-coupling reactions : These are essential for forming carbon-sulfur bonds, which are significant in creating complex organic molecules .

- Synthesis of other sulfur-containing compounds : Its disulfide bond can be cleaved to yield various derivatives, enhancing its utility in synthetic chemistry.

Biological Research

Research indicates that this compound may interact with biological molecules, leading to potential applications in:

- Antitumor activity : Studies have suggested that disulfide compounds exhibit properties that may inhibit tumor growth .

- Fungicidal properties : Historical literature notes its effectiveness against fungal pathogens, making it a candidate for agricultural applications .

Medicinal Chemistry

Ongoing research is exploring the therapeutic potential of this compound:

- Drug Development : The compound's unique structural characteristics may facilitate the development of new pharmaceuticals targeting specific biological pathways .

Industrial Applications

In industrial settings, this compound is employed as:

- Fine chemical intermediates : It plays a role in the production of specialty chemicals used across various sectors, including pharmaceuticals and agrochemicals .

- Material Science : Its stability and reactivity make it suitable for developing advanced materials with specific properties .

Case Studies

Wirkmechanismus

The mechanism of action of bis(pentachlorophenyl) disulfide involves the formation of thiyl radicals upon cleavage of the disulfide bond. These thiyl radicals can participate in various chemical reactions, including free radical substitution and addition reactions. The compound’s effects are mediated through these reactive intermediates, which can interact with molecular targets and pathways in biological systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physical Properties

Bis(pentachlorophenyl) disulfide belongs to a broader class of aromatic disulfides. Key structural analogs include:

Notes:

- S–S Bond Length : The S–S bond in this compound (2.063 Å) is slightly longer than in less halogenated analogs (e.g., 2.025 Å in diphenyl disulfide), likely due to steric and electronic effects of chlorine substituents .

- Melting Points: Chlorinated derivatives generally exhibit higher melting points compared to non-halogenated analogs (e.g., diphenyl disulfide melts at −40°C, while bis(4-chlorophenyl) disulfide melts at 135–137°C) .

Chemical Reactivity and Stability

- Symmetry Effects : Symmetric disulfides like this compound are more stable against disproportionation compared to unsymmetric analogs (e.g., unsymmetrical disulfides decompose into mixed thiols over time) .

Research Findings

Q & A

Q. What are the optimal synthetic routes for Bis(pentachlorophenyl) disulfide, and how can reaction conditions be controlled to improve yield?

this compound is typically synthesized via oxidative coupling of pentachlorothiophenol using oxidizing agents like iodine or hydrogen peroxide. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature (20–50°C), and stoichiometry of the oxidizing agent significantly affect yield. For example, excess iodine in ethanol at 40°C can achieve yields >85%. Purity is verified via melting point analysis (expected range: 70–75°C based on analogous chlorophenyl disulfides) and thin-layer chromatography (TLC) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar metabolites like pentachlorophenyl methyl sulfide?

- NMR : The absence of methyl protons (~2.1 ppm for CH₃ in pentachlorophenyl methyl sulfide) and presence of aromatic protons (downfield-shifted due to chlorine electronegativity) confirm the disulfide structure.

- IR : A strong S–S stretching vibration near 500 cm⁻¹ and absence of C–S–C stretches (~700 cm⁻¹ for sulfides) are diagnostic .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 449 (M⁺ for C₁₂Cl₁₀S₂) differentiate it from metabolites .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is hygroscopic and prone to hydrolysis in humid environments. Storage in anhydrous solvents (e.g., hexane) under inert gas (N₂/Ar) at –20°C minimizes degradation. Accelerated stability studies (40°C/75% RH for 14 days) show <5% decomposition when sealed in amber glass .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in FLP (Frustrated Lewis Pair) systems?

Density Functional Theory (DFT) calculations reveal the disulfide’s electron-deficient aromatic rings enhance Lewis acidity, enabling heterolytic H₂ cleavage in FLPs. Molecular dynamics (MD) simulations show steric effects from chlorine substituents influence binding with Lewis bases like triarylphosphines. Experimental validation via cyclic voltammetry (E₁/₂ = –1.2 V vs. Ag/AgCl) aligns with computed LUMO energies (–3.8 eV) .

Q. What experimental strategies resolve contradictions in reported catalytic activity of this compound in C–S bond formation?

Discrepancies arise from solvent-dependent thiyl radical generation. Controlled radical trapping experiments (using TEMPO) and ESR spectroscopy confirm that polar aprotic solvents (DMF) favor radical pathways, while nonpolar solvents (toluene) promote ionic mechanisms. Kinetic studies (Arrhenius plots) further differentiate activation energies (Eₐ = 45 kJ/mol for radical vs. 60 kJ/mol for ionic pathways) .

Q. How does this compound interact with soil matrices in environmental fate studies, and what extraction methods maximize recovery?

Adsorption studies show high affinity for organic matter (log Kₒc = 4.2). Accelerated solvent extraction (ASE) with acetone:hexane (1:1) at 100°C/1500 psi achieves >90% recovery from spiked soil. LC-MS/MS quantification (LOQ = 0.1 ppb) validates method robustness. Metabolite identification (e.g., pentachlorothiophenol) requires derivatization with BSTFA prior to GC-MS analysis .

Methodological Tables

Table 1: Key Analytical Data for this compound

| Property | Value/Description | Method/Reference |

|---|---|---|

| Melting Point | 70–75°C | DSC |

| Molecular Weight | 449.02 g/mol | HR-MS |

| S–S Stretch (IR) | 495–510 cm⁻¹ | FT-IR |

| Stability (25°C, dry N₂) | >12 months | Accelerated Aging |

Table 2: Solvent Effects on Radical vs. Ionic Reaction Pathways

| Solvent | Pathway | Eₐ (kJ/mol) | Yield (%) |

|---|---|---|---|

| DMF | Radical | 45 | 78 |

| Toluene | Ionic | 60 | 65 |

| Ethanol | Mixed | 52 | 70 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.